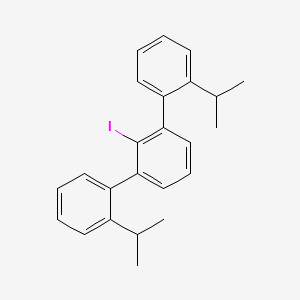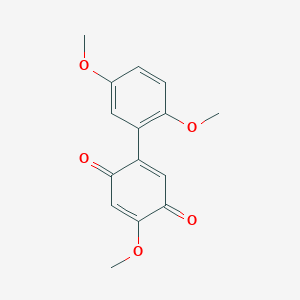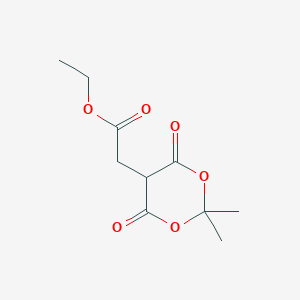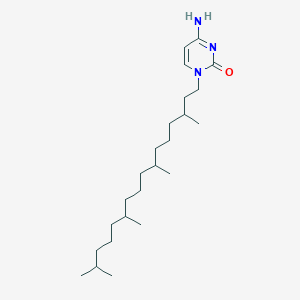![molecular formula C16H10O4 B12560019 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- CAS No. 192634-28-9](/img/structure/B12560019.png)
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is a complex organic compound that belongs to the family of heterocyclic compounds These compounds are characterized by their ring structures that contain at least two different elements as members of their rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- can be achieved through multicomponent reactions. One efficient method involves a one-pot three-component reaction. This reaction typically includes:
Starting Materials: 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent).
Active Methylene Compounds: Benzoylacetonitrile, dimedone, 1,3-dimethylbarbituric acid, 4-hydroxycoumarin, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction Conditions: The reaction proceeds through C–C bond formation (Michael addition) and intramolecular cyclization (attack of the oxygen atom of active methylene compounds).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production could be feasible with optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学的研究の応用
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- has several scientific research applications:
Chemistry: The compound is used in the synthesis of complex organic molecules and as a building block for the development of new materials.
Medicine: The compound’s unique structure makes it a candidate for drug development and therapeutic applications, particularly in the design of novel pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins, enzymes, or receptors, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
Benzo[h]pyrano[2,3-b]quinoline: Shares a similar fused ring structure but differs in specific functional groups and chemical properties.
Pyrano[2,3-b]quinoline: Another related compound with a pyran ring fused to a quinoline ring, exhibiting distinct reactivity and applications.
Uniqueness
2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl- is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
192634-28-9 |
|---|---|
分子式 |
C16H10O4 |
分子量 |
266.25 g/mol |
IUPAC名 |
4-methylpyrano[2,3-a]oxanthren-2-one |
InChI |
InChI=1S/C16H10O4/c1-9-8-14(17)20-15-10(9)6-7-13-16(15)19-12-5-3-2-4-11(12)18-13/h2-8H,1H3 |
InChIキー |
BNLXLADADGZBBO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC3=C2OC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Propanoic acid, 3-[(4-methyl-2-quinolinyl)amino]-3-oxo-, ethyl ester](/img/structure/B12559949.png)



![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)

![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)
![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)
